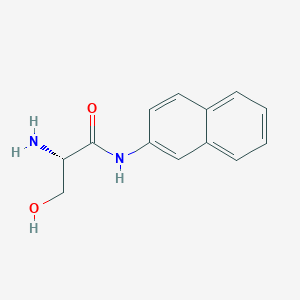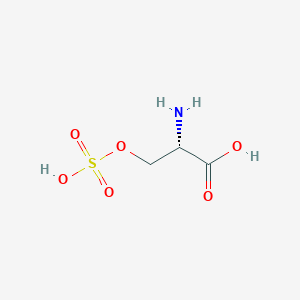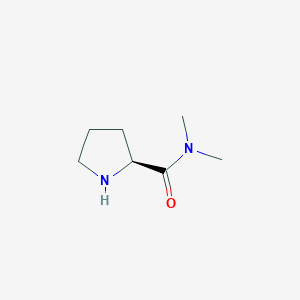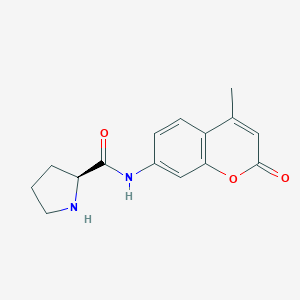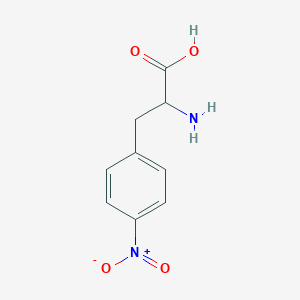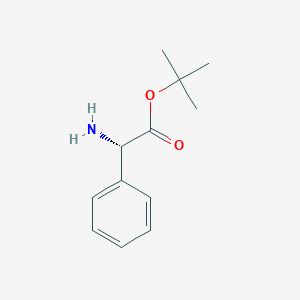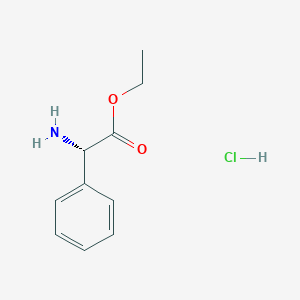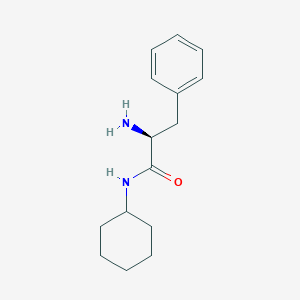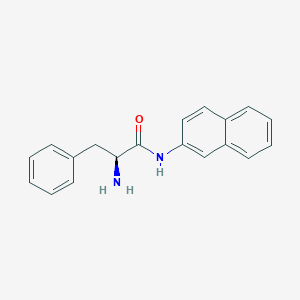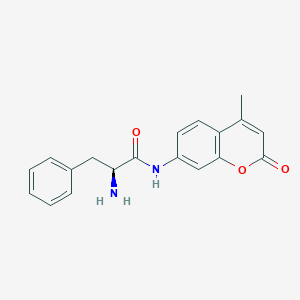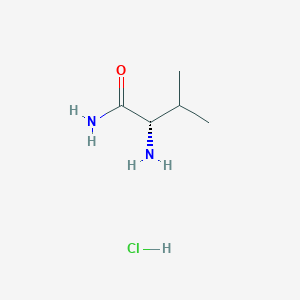
L-Valinamide hydrochloride
説明
L-Valinamide hydrochloride is a chemical compound with the linear formula (CH3)2CHCH(NH2)CONH2 · HCl . It has a molecular weight of 152.62 . It is used as a reagent in the synthesis of alkylpyrazines and also in the synthesis of elastase inhibitory activity .
Molecular Structure Analysis
The molecular formula of this compound is C5H12N2O·HCl . The structure is consistent with this formula . More detailed structural analysis such as bond lengths and angles would require more specific studies or computational modeling.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has an optical activity of [α]25/D +25.8°, c = 1 in H2O . Its melting point is 266-270 °C (lit.) .科学的研究の応用
Peptide Synthesis : L-Valinamide derivatives have been utilized in peptide synthesis. Kates et al. (1996) optimized the preparation of deca(L-alanyl)-L-valinamide using solid-phase synthesis, highlighting its role in overcoming challenges related to hydrophobicity and secondary structure formation in peptides (Kates et al., 1996).
Inhibitory Activities : She Dong-mei (2012) synthesized novel N-phenylacetyl-L-valinamide derivatives, demonstrating their inhibitory activity against Phytophthora spp., a group of plant pathogens. This indicates potential agricultural applications (She Dong-mei, 2012).
Drug Development Studies : Bhattacharya et al. (2017) investigated the volumetric and acoustic properties of Procainamide Hydrochloride in aqueous solutions with amino acids including L-Valine. This kind of study is essential for understanding the interactions and stability of drug compounds in different environments (Bhattacharya et al., 2017).
Self-Assembly in Organic Solvents : A study by Li and Xue (2018) on an azobenzene-based L-valinamide derivative revealed its ability to form organogels and self-assemble into nanofibers in various solvents, driven by hydrogen bonding and π-π interactions. This showcases its potential in materials science (Li & Xue, 2018).
Antifungal Activity in Agriculture : Wang et al. (2015) designed and synthesized valinamide carbamates with antifungal activity, showing promise in agricultural fungicide development (Wang et al., 2015).
Pharmacokinetic Studies : Studies on pharmacokinetics, such as those by De Jonge et al. (2005), involved compounds like N2-(N,N-dimethyl-l-valyl)-N-methyl-l-valinamide, a derivative of L-Valinamide, to understand drug metabolism and toxicity (De Jonge et al., 2005).
Cannabinoid Receptor Agonists : Banister et al. (2015) synthesized and characterized synthetic cannabinoids like 5F-ADB-PINACA, featuring L-valinamide or L-tert-leucinamide side chains, exploring their high potency as CB1 and CB2 receptor agonists (Banister et al., 2015).
Nutritional and Metabolic Applications : Riederer et al. (1980) explored the application of L-Valine, closely related to L-Valinamide, in nutrition and metabolism, particularly in the context of hepatic encephalopathy (Riederer et al., 1980).
作用機序
Target of Action
L-Valinamide hydrochloride is a derivative of the amino acid valine . . It’s often used as a reagent in the synthesis of other compounds .
Result of Action
It’s often used as a reagent in the synthesis of other compounds , but its direct effects on cells and molecules are currently unknown.
生化学分析
Biochemical Properties
L-Valinamide hydrochloride is an amino acid derivative that is closely related to large biomolecules such as peptides and proteins
Cellular Effects
It is known that amino acid derivatives can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an amino acid derivative, it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
特性
IUPAC Name |
(2S)-2-amino-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCNYSGKNAWXFL-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546791 | |
| Record name | L-Valinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3014-80-0 | |
| Record name | L-Valinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does L-Valinamide hydrochloride play in the synthesis of chiral organocatalysts?
A1: this compound serves as a readily available chiral building block for creating diverse chiral diamines. These diamines are then further reacted to form urea and thiourea derivatives that can function as effective organocatalysts. In the study, this compound was specifically used to synthesize compound 4i, a regioisomer of another catalyst (4a) derived from N-Boc protected L-Valine. This highlights the versatility of this compound in generating diverse catalyst structures. []
Q2: How does the structure of the organocatalyst derived from this compound influence its catalytic activity?
A2: While the paper doesn't directly investigate the catalytic activity of 4i, it does explore the impact of different substituents on the catalyst structure. The research demonstrates that modifications to the substituents at the nitrogen atoms and variations in the urea/thiourea component significantly affect the enantioselectivity and yield of the nitro-Michael addition reactions. [] This suggests that the specific structure of 4i, derived from this compound, could offer unique reactivity and selectivity profiles compared to other catalysts in the study.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


